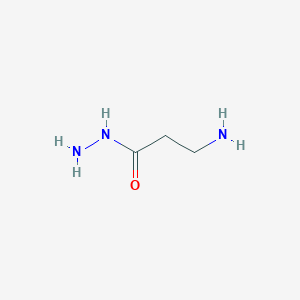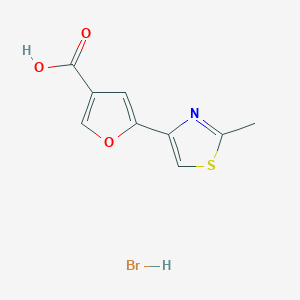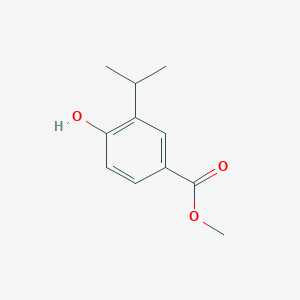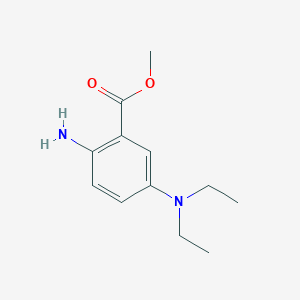![molecular formula C10H8N2O3 B13515829 Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound with the following chemical structure:
Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate
This compound belongs to the imidazo[1,2-a]pyridine family and contains both an imidazole ring and a pyridine ring. Imidazo[1,2-a]pyridines exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate involves several steps. One common synthetic route includes the condensation of 2-aminopyridine with formic acid under appropriate conditions. The resulting intermediate is then esterified with methanol to yield the desired compound .
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactivity:: Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyridine ring.
- Other reagents specific to the desired reaction (e.g., oxidants, reducing agents).
Formic Acid: Used in the initial condensation step.
Methanol: Essential for esterification.
Major Products:: The major product of the synthetic route described above is this compound itself.
Scientific Research Applications
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique ring system.
Catalysis: Imidazo[1,2-a]pyridines can act as catalysts in various reactions.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as antimicrobial or anticancer properties.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The specific mechanism of action for Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate depends on its context (e.g., as a drug candidate). Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is unique in its structure, it shares similarities with other imidazo[1,2-a]pyridines. Some related compounds include methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate and Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-4-9-11-7(6-13)5-12(8)9/h2-6H,1H3 |
InChI Key |
BABGINFCTOMDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
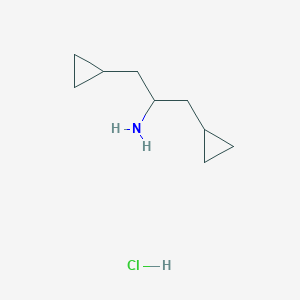
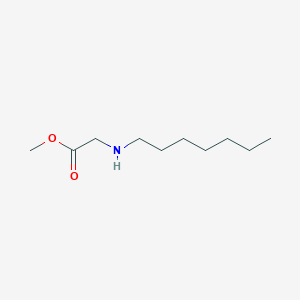

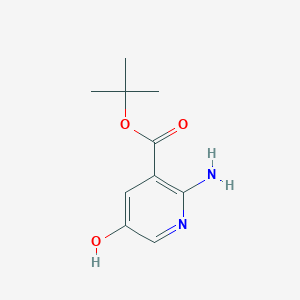

![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)

